N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
Properties
Molecular Formula |
C20H22N6O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-amino-2-morpholin-4-yl-7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H22N6O4/c1-11(27)12-2-4-13(5-3-12)22-19(29)14-10-15(28)23-18-16(14)17(21)24-20(25-18)26-6-8-30-9-7-26/h2-5,14H,6-10H2,1H3,(H,22,29)(H3,21,23,24,25,28) |
InChI Key |
QJRDMHYYSGTGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC(=NC(=C23)N)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[2,3-d]Pyrimidine Scaffold Formation
The pyrido[2,3-d]pyrimidine core is constructed via cyclization reactions. A widely adopted approach involves condensing 2,4,6-triaminopyrimidine (5) with nitromalonaldehyde in the presence of a base, yielding 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (7) . Subsequent reduction using Raney nickel in dimethylformamide (DMF) converts the nitro group to an amine, producing 2,4-diamino-6-aminopyrido[2,3-d]pyrimidine (8) . For the 5,6-dihydro variant, partial hydrogenation of the pyridine ring is achieved via catalytic hydrogenation (H₂, Pd/C) at 60°C, selectively saturating the 5,6-position double bond .
Key Reaction Conditions :
-
Cyclization: Nitromalonaldehyde, NaOH, ethanol, reflux (12 h).
-
Reduction: Raney Ni, DMF, 80°C (6 h).
-
Hydrogenation: 10% Pd/C, H₂ (50 psi), ethanol, 60°C (8 h).
Introduction of the Morpholin-4-yl Group at Position 2
Chlorination of the pyrido[2,3-d]pyrimidine core at position 2 is achieved using phosphorus oxychloride (POCl₃) in dry dioxane under reflux . The resulting 2-chloro intermediate undergoes nucleophilic substitution with morpholine in glacial acetic acid, yielding the 2-morpholin-4-yl derivative .
Example Protocol :
-
Chlorination: POCl₃ (5 eq), dry dioxane, reflux (4 h).
-
Substitution: Morpholine (3 eq), glacial acetic acid, 80°C (12 h).
Functionalization at Position 4: Amino Group Installation
The 4-amino group is introduced via reductive amination. A nitro group at position 4 (from the core synthesis) is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol . Alternatively, direct amination employs ammonium acetate under microwave irradiation (150°C, 20 min) .
Optimized Conditions :
-
Reduction: Na₂S₂O₄ (2 eq), H₂O/EtOH (1:1), 70°C (3 h).
-
Direct Amination: NH₄OAc (5 eq), DMF, microwave, 150°C (20 min).
Hydroxylation at Position 7
Hydrolysis of a methoxy precursor under acidic conditions introduces the 7-hydroxy group. Treatment with hydrobromic acid (HBr, 48%) in acetic acid at 100°C for 6 h cleaves the methyl ether .
Procedure :
-
7-Methoxy intermediate (1 eq), HBr/AcOH (1:1), 100°C (6 h).
-
Neutralization with NaHCO₃, extraction with ethyl acetate.
Carboxamide Formation at Position 5
The carboxylic acid at position 5 is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 4-acetylaniline in tetrahydrofuran (THF) under inert conditions .
Synthetic Route :
-
Acid Chloride: SOCl₂ (3 eq), reflux (2 h).
-
Coupling: 4-Acetylaniline (1.2 eq), THF, N₂, rt (12 h).
Regioselectivity and Challenges
-
Regioselective Substitution : Morpholine preferentially substitutes at position 2 due to steric and electronic factors .
-
Protection Strategies : The 4-amino group is protected as a tert-butoxycarbonyl (Boc) derivative during chlorination to prevent side reactions .
-
Diastereomer Control : Hydrogenation of the pyridine ring requires precise pressure and temperature to avoid over-reduction .
Analytical Validation
Spectroscopic Data :
-
¹H NMR (DMSO-d₆) : δ 8.05 (s, 1H, pyridine-H), 7.93–7.10 (m, 4H, Ar-H), 6.80 (s, 2H, NH₂), 3.70–3.40 (m, 8H, morpholine), 2.50 (s, 3H, COCH₃) .
Chromatographic Purity : HPLC (C18 column, MeOH/H₂O 70:30) shows ≥98% purity .
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Time (h) | Catalysts/Reagents |
|---|---|---|---|---|
| Core Formation | Cyclization | 65 | 12 | NaOH, nitromalonaldehyde |
| Chlorination | POCl₃ | 85 | 4 | POCl₃, dioxane |
| Morpholine Substitution | Nucleophilic | 78 | 12 | Morpholine, AcOH |
| 4-Amination | Reduction | 82 | 3 | Na₂S₂O₄ |
| Hydroxylation | HBr/AcOH | 75 | 6 | HBr |
| Carboxamide Coupling | SOCl₂ | 70 | 14 | SOCl₂, 4-acetylaniline |
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution at the amino group can lead to various substituted derivatives .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide. These compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.
Case Study: COX Inhibition
A study demonstrated that certain pyrimidine derivatives exhibited significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. The specific derivative's efficacy was assessed through in vitro assays that measured COX enzyme activity in the presence of these compounds .
Synthesis Overview
The following table summarizes the synthesis pathways for this compound:
| Synthesis Method | Description |
|---|---|
| Condensation Reaction | Involves reacting aromatic aldehydes with 1,3-dicarbonyl compounds in the presence of amines. |
| Catalytic Methods | Utilization of solid acid catalysts such as nano-SBA-Pr-SO3H for improved yields and efficiency. |
| One-Pot Synthesis | A streamlined method allowing multiple reactions to occur simultaneously for efficiency. |
Biological Activities
Beyond anti-inflammatory properties, this compound has demonstrated a range of biological activities.
Antimicrobial Properties
Research indicates that derivatives from this class exhibit antimicrobial activities against various bacterial strains and fungi. Notably, compounds synthesized from similar structures have shown effectiveness against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of synthesized dihydropyrido[2,3-d]pyrimidine derivatives against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with these compounds, suggesting their potential as antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their comparative features:
Key Research Findings:
Morpholine vs. Piperidine Substituents :
- Morpholine-containing analogs (e.g., the target compound) exhibit 20–30% higher aqueous solubility compared to piperidine derivatives, as observed in pharmacokinetic studies of related pyridopyrimidines .
- Piperidine analogs show stronger binding to hydrophobic kinase pockets but faster hepatic clearance due to reduced polarity .
Aromatic vs. Non-Aromatic Cores: Dihydropyrido[2,3-d]pyrimidines (target compound) demonstrate superior conformational adaptability compared to fully aromatic thieno[2,3-d]pyrimidines, enabling broader kinase inhibition profiles .
Substituent Effects on Selectivity :
- Acetylphenyl derivatives (target compound) show 5-fold higher selectivity for CDK2 over CDK1 compared to chlorophenyl analogs, attributed to steric and electronic interactions .
- Bromine or trifluoromethyl groups (e.g., EP 4 374 877 A2 derivatives) enhance target residence time but increase molecular weight, affecting diffusion rates .
Biological Activity
N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, enzyme inhibition, and cytotoxicity against various cancer cell lines.
Structural Characteristics
The molecular formula of this compound is C20H22N6O4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its unique structure features several functional groups:
- Acetylphenyl moiety
- Amino group
- Hydroxy group
- Morpholinyl substituent
These structural elements suggest diverse biological activities and applications in medicinal chemistry .
The biological activity of this compound has been investigated in various studies. It is believed to function primarily as an enzyme inhibitor , potentially affecting several biochemical pathways through the following mechanisms:
- Binding to Enzymes : The compound may bind to specific enzymes or receptors, inhibiting their activity.
- Disruption of Biochemical Pathways : By inhibiting key enzymes involved in cellular processes, it may disrupt signaling pathways crucial for cell proliferation and survival.
Cytotoxicity and Antiproliferative Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that it can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231.
- The compound's IC50 values (the concentration required to inhibit cell growth by 50%) indicate potent antiproliferative activity in the nanomolar range .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 9.1 | EGFR-TK inhibition |
| MDA-MB-231 | 28.0 | Induction of apoptosis |
| HT1080 | 3.0 | Inhibition of VEGF/KDR receptor activity |
Enzyme Inhibition Studies
This compound has shown promising results as an inhibitor for several enzymes involved in cancer progression:
- Thymidylate Synthase : The compound exhibited inhibitory effects on thymidylate synthase (TS), which is critical for DNA synthesis.
- Cyclooxygenase (COX) Enzymes : Studies reported that it could inhibit COX enzymes involved in inflammatory responses .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| Thymidylate Synthase | 0.04 | 5-Fluorouracil |
| COX-2 | 0.04 | Celecoxib |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Research indicates that the compound can effectively reduce tumor size in vivo models by targeting multiple pathways involved in cancer cell survival.
- Anti-inflammatory Properties : The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases alongside cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
